2-(4-clorofenil)-N-fenil-1,3-tiazol-4-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

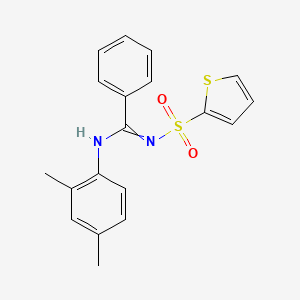

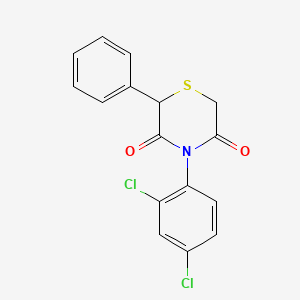

2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H11ClN2OS and its molecular weight is 314.79. The purity is usually 95%.

BenchChem offers high-quality 2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Los derivados de la quinazolina, incluido el 2-(4-clorofenil)-N-fenil-1,3-tiazol-4-carboxamida, han mostrado propiedades antibacterianas prometedoras . Los investigadores han explorado su potencial como nuevos agentes antibacterianos para combatir las cepas bacterianas resistentes a los medicamentos. Se ha investigado la relación estructura-actividad (SAR) del compuesto, y puede servir como un andamio para desarrollar nuevos antibióticos.

Potencial Anticancerígeno

Los compuestos basados en la quinazolina juegan un papel crucial en la investigación del cáncer. Algunas quinazolinas se han aprobado como fármacos, como erlotinib y gefitinib para los cánceres de pulmón y páncreas . La investigación de la actividad anticancerígena del this compound podría proporcionar información sobre su potencial como agente antitumoral.

Investigaciones de Relación Estructura-Actividad (SAR)

Comprender la SAR del this compound es crucial para optimizar sus propiedades farmacológicas. Los investigadores han explorado cómo las diferentes sustituciones afectan su actividad biológica. La investigación de SAR puede guiar modificaciones adicionales para una mayor eficacia.

En resumen, este compuesto tiene un gran potencial en diversos campos, desde la investigación antibacteriana hasta las posibles terapias contra el cáncer. Su estructura única lo convierte en un tema emocionante para futuras investigaciones. Los investigadores continúan explorando sus aplicaciones, con el objetivo de liberar todo su potencial en medicina y más allá . Si necesita información más detallada o tiene más preguntas, no dude en preguntar.

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Related compounds like chlorfenapyr work by disrupting the production of adenosine triphosphate .

Biochemical Pathways

Related compounds like indole derivatives have been found to possess various biological activities, affecting a wide range of biochemical pathways .

Pharmacokinetics

Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability .

Result of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities .

Action Environment

Similar compounds have been found to be stable under various conditions .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2OS/c17-12-8-6-11(7-9-12)16-19-14(10-21-16)15(20)18-13-4-2-1-3-5-13/h1-10H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKNXAYAJQWRIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2421611.png)

![3-fluoro-4-methoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2421613.png)

![2-{2-[(4-bromophenyl)methyl]pyrrolidin-1-yl}-N-(cyanomethyl)acetamide](/img/structure/B2421615.png)

![1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2421621.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide](/img/structure/B2421624.png)

![1-[4-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2421625.png)

![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid](/img/structure/B2421631.png)